L-Metionina p-nitroanilida

Descripción general

Descripción

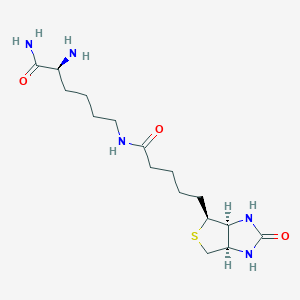

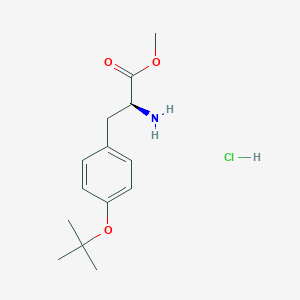

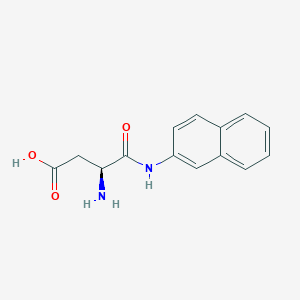

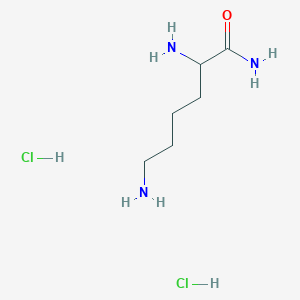

L-Methionine p-nitroanilide is a synthetic compound with the molecular formula C11H15N3O3S and a molecular weight of 269.32 g/mol . It is a derivative of the amino acid methionine, where the amino group is substituted with a p-nitroanilide group. This compound is often used as a substrate in biochemical assays, particularly for the study of methionine aminopeptidases .

Aplicaciones Científicas De Investigación

L-Methionine p-nitroanilide is widely used in scientific research due to its role as a substrate for methionine aminopeptidases. Some key applications include:

Biochemical Assays: Used in colorimetric assays to measure the activity of methionine aminopeptidases by monitoring the release of p-nitroaniline.

Enzyme Kinetics: Helps in studying the kinetics and inhibition of methionine aminopeptidases, which are important for understanding protein processing and regulation.

Drug Development: Used in screening potential inhibitors of methionine aminopeptidases, which are targets for developing new antibiotics and anticancer agents.

Biological Research: Assists in studying the role of methionine aminopeptidases in various biological processes, including protein maturation and degradation.

Mecanismo De Acción

Target of Action

L-Methionine p-nitroanilide is a derivative of the essential amino acid Methionine . Its primary target is the enzyme Methionine Aminopeptidase (MetAP) . MetAP is involved in the removal of the amino-terminal methionine from newly synthesized polypeptides .

Mode of Action

L-Methionine p-nitroanilide acts as a substrate for MetAP . The interaction between the compound and MetAP leads to biochemical reactions that are crucial for protein synthesis and post-translational modification .

Biochemical Pathways

The action of L-Methionine p-nitroanilide affects the protein synthesis pathway. Specifically, it influences the N-terminal methionine excision (NME) from the polypeptides during protein synthesis . This process is vital for the general metabolism of amino acids and proteins, activation and inactivation of biologically active peptides, and protein degradation and antigen processing .

Pharmacokinetics

It’s known that the compound’s action can be influenced by various factors such as temperature and ph . For instance, the enzyme activity was found to have a temperature and pH optimum of 50 °C and 8.5, respectively .

Result of Action

The action of L-Methionine p-nitroanilide leads to changes in protein synthesis and post-translational modification. This can have significant effects at the molecular and cellular levels, influencing the growth and development of cells .

Action Environment

The efficacy and stability of L-Methionine p-nitroanilide can be influenced by environmental factors such as temperature and pH . For example, the enzyme activity was found to be stable at 50 °C with a half-life of more than 8 hours . Moreover, the enzyme activity was enhanced by Mg 2+ and Co 2+ and was inhibited by Fe 2+ and Cu 2+ .

Análisis Bioquímico

Biochemical Properties

L-Methionine p-nitroanilide interacts with several enzymes and proteins. For instance, it is used as a substrate for the enzyme Methionine Aminopeptidase (MetAP) from Mycobacterium smegmatis . The nature of this interaction involves the removal of the amino terminal methionine from newly synthesized polypeptides .

Cellular Effects

The effects of L-Methionine p-nitroanilide on cells are primarily observed through its interactions with enzymes like MetAP. By acting as a substrate for MetAP, L-Methionine p-nitroanilide plays a role in protein synthesis and post-translational modification .

Molecular Mechanism

At the molecular level, L-Methionine p-nitroanilide exerts its effects through binding interactions with enzymes such as MetAP. It serves as a substrate for MetAP, facilitating the removal of the amino terminal methionine from newly synthesized polypeptides .

Temporal Effects in Laboratory Settings

In laboratory settings, L-Methionine p-nitroanilide exhibits stability at a temperature of 50 °C with a half-life of more than 8 hours . This stability allows for long-term effects on cellular function to be observed in in vitro studies .

Metabolic Pathways

L-Methionine p-nitroanilide is involved in the metabolic pathway of protein synthesis, specifically in the removal of the amino terminal methionine from newly synthesized polypeptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Methionine p-nitroanilide can be synthesized through a series of chemical reactions involving the amino acid L-methionine and p-nitroaniline. The typical synthetic route involves the activation of the carboxyl group of L-methionine, followed by coupling with p-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of L-Methionine p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: L-Methionine p-nitroanilide undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release p-nitroaniline and L-methionine under acidic or basic conditions.

Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic solutions, elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Hydrolysis: p-Nitroaniline and L-methionine.

Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

Substitution: Various substituted p-nitroaniline derivatives.

Comparación Con Compuestos Similares

L-Methionine p-nitroanilide is unique due to its specific structure and function as a substrate for methionine aminopeptidases. Similar compounds include:

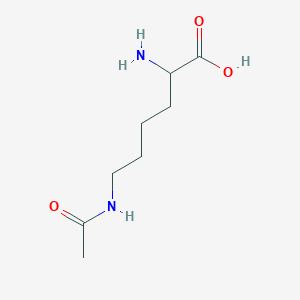

L-Leucine p-nitroanilide: Used as a substrate for leucine aminopeptidases.

L-Proline p-nitroanilide: Used as a substrate for proline aminopeptidases.

Glycine p-nitroanilide: Used as a substrate for glycine aminopeptidases.

These compounds share the common feature of having a p-nitroanilide group but differ in the amino acid moiety, which determines their specificity for different aminopeptidases .

Propiedades

IUPAC Name |

(2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBWRAWSHVJPTL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975824 | |

| Record name | N-(4-Nitrophenyl)methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6042-04-2 | |

| Record name | Methionine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006042042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Nitrophenyl)methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying Methionine Aminopeptidases (MetAPs) from extremophiles like Thermococcus sp. NA1?

A1: MetAPs play a crucial role in removing N-terminal methionine residues from proteins, a process vital for protein maturation and function [, ]. Studying MetAPs from extremophiles like Thermococcus sp. NA1 offers valuable insights into enzyme adaptations to extreme environments. These enzymes often exhibit remarkable thermostability and activity under harsh conditions, making them attractive targets for industrial applications where such properties are desirable [].

Q2: How is L-Methionine p-nitroanilide used in studying MetAPs?

A2: L-Methionine p-nitroanilide serves as a chromogenic substrate for MetAPs. When the enzyme cleaves the amide bond between methionine and p-nitroaniline, the latter is released, resulting in a yellow color that can be measured spectrophotometrically []. This allows researchers to easily monitor enzyme activity and determine kinetic parameters like Km and Vmax, providing valuable insights into the enzyme's catalytic mechanism and substrate specificity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B555282.png)